1-(Trifluoromethyl)-2-naphthol
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Overview
Description
1-(Trifluoromethyl)-2-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthol using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-2-naphthol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for its applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthol group to a naphthylamine or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-2-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-naphthol exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity to specific proteins and enzymes. This can lead to the inhibition or activation of certain biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2-naphthylamine
- 1-(Trifluoromethyl)-2-naphthoic acid
- 1-(Trifluoromethyl)-2-naphthaldehyde
Comparison: 1-(Trifluoromethyl)-2-naphthol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity in electrophilic substitution reactions. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H7F3O |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H |
InChI Key |
HHOPQMXMPJYNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)O |
Origin of Product |
United States |
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